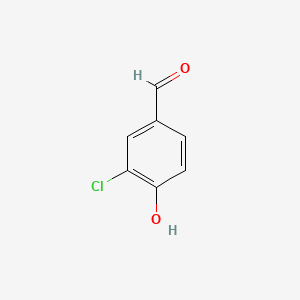

3-Chloro-4-hydroxybenzaldehyde

Vue d'ensemble

Description

3-Chloro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2. It is a derivative of benzaldehyde, featuring a chlorine atom and a hydroxyl group on the benzene ring. This compound is known for its white to off-white crystalline solid form and is commonly used in various chemical and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chloro-4-hydroxybenzaldehyde can be synthesized through several methods, including the chlorination of 4-hydroxybenzaldehyde and the hydroxylation of 3-chlorobenzaldehyde. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) for chlorination, and hydroxylating agents like hydrogen peroxide (H2O2) for hydroxylation.

Industrial Production Methods: In an industrial setting, the compound is often produced through a continuous flow process, where the starting materials are fed into a reactor, and the reaction conditions are carefully controlled to optimize yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Oxidation

3-Chloro-4-hydroxybenzaldehyde can be oxidized to produce 3-chloro-4-hydroxybenzoic acid.

-

Common Reagents: Oxidizing agents such as potassium permanganate (

) or chromyl chloride (

). -

Major Products Formed: 3-Chloro-4-hydroxybenzoic acid.

Reduction

The aldehyde group of this compound can be reduced to an alcohol, forming 3-chloro-4-hydroxybenzyl alcohol. Consortium 688 can metabolize this compound to 3-chloro-4-hydroxybenzyl alcohol and then to 3-chloro-4-hydroxybenzoic acid .

-

Common Reagents: Reducing agents like sodium borohydride (

) or lithium aluminum hydride (

). -

Major Products Formed: 3-Chloro-4-hydroxybenzyl alcohol.

Substitution

Nucleophilic substitution reactions can occur at the chlorine atom of this compound, where nucleophiles such as hydroxide (

) or alkoxide (

) replace the chlorine atom.

-

Common Reagents: Nucleophiles like amines or thiols in the presence of a base.

-

Major Products Formed: Various substituted derivatives depending on the nucleophile used.

Methoxybenzaldehyde Preparation

This compound is used to synthesize 3-chloro-4-methoxybenzaldehyde with methyl iodide (

) and potassium carbonate (

) .

| Yield | Reaction Conditions | Operation in Experiment |

|---|---|---|

| 97% | REFERENCE EXAMPLE 4 3-Chloro-4-methoxybenzaldehyde Following a similar procedure to that described in reference example 3, but starting from this compound instead of 4-hydroxybenzaldehyde and using methyl iodide instead of 2-iodopropane, the title compound of the example was obtained as an oil (97% yield). 1H-NMR (300 MHz, CD3OD delta TMS): 3.98 (s, 3H), 7.04 (d, J=8.4 Hz, 1H), 7.77 (d, J=8.4 Hz, 1H), 7.89 (s, 1H), 9.84 (s, 1H). | |

| 96% | With potassium carbonate; In N,N-dimethyl-formamide; at 25 - 80℃; for 1.5h; | To a mixture of this compound(10.00 g, 63.87 mmol, 1.0 eq) and potassium carbonate (26.48g, 191.61 mmol, 3.0 eq) in DMF (150 mL) was added dropwise iodomethane (43.23 g, 304.57 mmol,18.96 mL, 4.8 eq) over 30 min at 25 C. The mixture was heated at 80 C for 1 h. It was cooled to rt, diluted with water (500 mL) and extracted with ethyl acetate (3x500 mL). The combined organic layers were washed with saturated brine (3x200 mL), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, petroleum ether/ethyl acetate = 20: 1 to 5: 1) to give the title compound (10.50 g, 61.55 mmol, 96% yield) as a yellow solid. 1H NMR: (CDCl3,400 MHz) delta 9.87 (s, 1H), 7.92 (d, J =2.0 Hz, 1H), 7.79 (dd, J =2.0,8.4 Hz, 1H), 7.06 (d, J =8.4 Hz, 1H), 4.00 (s, 3 H). |

| 93% | With potassium carbonate; In N,N-dimethyl-formamide; at 80℃; for 1h; Inert atmosphere; | To a stirred solution of this compound (2.9 g, 18.412 mmol) in DMF (30 mL) was added K2CO3 (7.6 g, 55.238 mmol). CH3I (7.80 g, 55.238 mmol) was then added slowly at RT under an inert atmosphere. After addition was completed, the reaction mixture was brought to 80 0C and stirred for 1 h. The reaction mixture was quenched with water (20 mL) and extracted with EtOAc (2 x 50 mL). The combined organic layers were washed with water and brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo to obtain crude product. The crude material was purified via silica gel column chromatography to afford 3-chloro-4-methoxybenzaldehyde (2.78 g, 93%) as a yellow solid. |

| 56% | In diethyl ether; acetone; | 3-Chloro-4-methoxybenzaldehyde A mixture of this compound (25 g, 160 mmol), iodomethane (27.25 g, 192 mmol), KCO3 (granular, anhydrous) (110.6 g, 800 mmol), and acetone (300 mL) was refluxed for 3 hours. The reaction mixture was then cooled to room temperature. Diethyl ether (500 mL) was added and the mixture was filtered through paper to remove the inorganic solids. The filtrate was evaporated under reduced pressure, dissolved in diethyl ether (800 mL), and washed with 0.1 N NaOH (3*100 mL). The organic layer was dried (Na2SO4) and evaporated under vacuum to yield 24 g, 92% yield of crude product. This material was further purified by chromatography on silica gel (50 mm*30 cm) (elution with hexane-EtOAc, 5:1) to give 15.02 g, 56% yield of a white solid: TLC (hexane-EtOAc, 5:1) Rf=0.24; GC Rt=4.75 min; MS (EI) m/z 170(M+), 172(M+2). |

Microbial Metabolism

Consortium 688 can totally metabolize this compound, first to 3-chloro-4-hydroxybenzyl alcohol and then to 3-chloro-4-hydroxybenzoic acid . The carboxylic acid was then partly decarboxylated (ca 2%) to 2-chlorophenol, which was identified by GC comparison with a reference sample .

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

3-Chloro-4-hydroxybenzaldehyde serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of drugs targeting neurodegenerative diseases and cancer.

- Case Study: Antioxidant Activity

A study highlighted the synthesis of new compounds derived from this compound that exhibited significant antioxidant properties, making them potential candidates for neuroprotective agents against oxidative stress-related conditions such as Alzheimer's disease .

Biochemical Interactions

The compound can interact with various biological molecules, influencing cellular pathways. For instance, it has been shown to modulate kinase activity, affecting protein phosphorylation states involved in signal transduction pathways.

Agrochemicals

In agrochemical applications, this compound is utilized in the synthesis of herbicides and pesticides. Its ability to form adducts with amino acids and proteins makes it a candidate for developing compounds that can selectively target plant pests while minimizing harm to crops.

Material Science

Synthesis of Dyes and Pigments

The compound is also employed in the production of dyes and pigments due to its chromophoric properties. It can participate in reactions that yield colored compounds used in textiles and coatings.

Environmental Chemistry

Research indicates that this compound undergoes transformations in anaerobic bacterial cultures, leading to the formation of less harmful products such as 4-hydroxybenzoic acid. Understanding these transformations is crucial for assessing the environmental impact of this compound.

Data Table: Comparison of Applications

Mécanisme D'action

The mechanism by which 3-Chloro-4-hydroxybenzaldehyde exerts its effects depends on the specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but the compound typically interacts with biological molecules through its functional groups, such as the aldehyde and hydroxyl groups.

Comparaison Avec Des Composés Similaires

3-Chloro-4-hydroxybenzaldehyde is structurally similar to other halogenated benzaldehydes, such as 3-bromo-4-hydroxybenzaldehyde and 3-chloro-4-methoxybenzaldehyde. These compounds share the common feature of having a halogen atom and a hydroxyl group on the benzene ring, but they differ in the type of halogen and the position of the substituents. The presence of different substituents can influence the reactivity and biological activity of these compounds, making each unique in its applications.

Conclusion

This compound is a versatile compound with significant applications in chemical synthesis, pharmaceutical research, and industrial processes. Its unique structure and reactivity make it an important building block in the development of various products and materials. Understanding its properties and reactions is essential for advancing scientific research and industrial applications.

Activité Biologique

3-Chloro-4-hydroxybenzaldehyde (C7H5ClO2), a compound belonging to the class of aldehydes, has garnered attention for its diverse biological activities. This article aims to explore its biochemical properties, mechanisms of action, and implications in various biological contexts, supported by research findings and case studies.

This compound is characterized by its molecular structure, which includes a chlorinated aromatic ring and an aldehyde functional group. Its molecular weight is approximately 156.57 g/mol. This compound can undergo nucleophilic addition reactions and participate in various biochemical pathways, making it a significant intermediate in organic synthesis and medicinal chemistry .

Biochemical Interactions

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins. It can inhibit the activity of aldehyde dehydrogenase, an enzyme responsible for the oxidation of aldehydes to carboxylic acids . This inhibition can lead to the accumulation of toxic aldehydes in cells, potentially disrupting normal cellular functions.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Signal Transduction : It modulates key signaling pathways by altering the phosphorylation states of proteins involved in signal transduction .

- Gene Expression : By interacting with transcription factors, it can influence the transcription of specific genes, thereby affecting cellular metabolism and function .

- Cytotoxicity : In certain concentrations, this compound exhibits cytotoxic effects on various cell lines, including cancer cells. For instance, derivatives of this compound have shown antiproliferative activity against colon cancer cell lines .

Anticancer Activity

A notable study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against WiDr colon cancer cells. The compound's mechanism involves reactivating p53 pathways, leading to apoptosis and cell cycle arrest. This suggests potential therapeutic applications in cancer treatment .

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| WiDr | Antiproliferative | Reactivation of p53 pathways |

Protective Effects Against Apoptosis

Further investigations revealed that 3-Hydroxybenzaldehyde (a related compound) could enhance intracellular antioxidant activity and promote cell survival against apoptotic stimuli. These findings suggest that similar mechanisms may be applicable to this compound, indicating its potential role as a protective agent in neurodegenerative diseases .

Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes, which facilitate its oxidation and conjugation reactions. This metabolic processing is crucial for determining the compound's bioavailability and overall biological activity .

Toxicological Profile

The compound has been classified with specific toxicity warnings:

These safety considerations are essential for any further therapeutic development.

Propriétés

IUPAC Name |

3-chloro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSOCYWCRMXQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178896 | |

| Record name | Benzaldehyde, 3-chloro-4-hydroxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-16-8 | |

| Record name | 3-Chloro-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-chloro-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-4-HYDROXYBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-chloro-4-hydroxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 3-Chloro-4-hydroxybenzaldehyde?

A1: this compound is an aromatic aldehyde with a chlorine atom at the 3rd position and a hydroxyl group at the 4th position of the benzaldehyde ring. While a specific molecular weight wasn't provided in the abstracts, its molecular formula is C7H5ClO2 [, ]. Spectroscopic data, including FTIR, Raman, 1H-NMR, and 13C-NMR, have been used to confirm its structure and study its vibrational modes [, , ].

Q2: How does the structure of this compound relate to its potential for use in drug development?

A2: Research suggests that this compound can be used as a starting material to synthesize more complex molecules with potential biological activity [, ]. Specifically, it serves as a building block for creating curcumin analogs, which are being investigated for their potential therapeutic benefits []. Additionally, it has been used in the development of pro-soft drug modulators of sphingosine-1-phosphate receptor 1 (S1PR1), which are being explored for the treatment of inflammatory skin diseases [].

Q3: How do structural modifications to this compound affect its activity as a S1PR1 modulator?

A3: Research focusing on S1PR1 modulation shows that substituting different groups on the benzene ring of this compound can significantly impact its activity, aqueous solubility, and metabolic stability []. For example, adding a trifluoromethyl group led to low aqueous solubility, while incorporating a 2-phenol group improved solubility but decreased potency []. These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing drug candidates based on this compound.

Q4: Has this compound been found to undergo any interesting transformations in the environment?

A4: Research on anaerobic bacteria cultures suggests that this compound can undergo both oxidation and reduction reactions []. These transformations can lead to the formation of the corresponding carboxylic acid and benzyl alcohol []. Interestingly, some bacterial consortia can further dehalogenate this compound, ultimately yielding 4-hydroxybenzoic acid and phenol []. These findings provide insights into the potential environmental fate of this compound.

Q5: Are there computational chemistry studies related to this compound?

A5: Yes, computational studies employing methods like Restricted Hartree-Fock (RHF) and Becke's three-parameter hybrid functional combined with Lee-Yang-Parr correlation (B3LYP) have been conducted on this compound []. These calculations have been used to predict molecular properties like electronic ground state energy, equilibrium structure, vibrational frequencies, and force constants, helping researchers understand its physicochemical properties [].

Q6: Is there any research on the cytotoxicity of compounds derived from this compound?

A6: Research has investigated the cytotoxicity of 3-carbethoxy-4(3’-chloro-4’-hydroxy)phenyl-but-3-en-2-one, a derivative of this compound, against cancer cells with mutant p53 []. This compound exhibited antiproliferative activity against WiDr cells (a colon cancer cell line), even surpassing the efficacy of 5-fluorouracil (5’-FU), a standard chemotherapy drug []. The study suggests that this derivative might reactivate p53 pathways, leading to apoptosis and cell cycle arrest in cancer cells [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.